![molecular formula C17H23N5OS B12204870 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide](/img/structure/B12204870.png)
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a compound that features a tetrazole ring, a benzyl group, and a cyclohexylpropanamide moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the [2+3] cycloaddition of azides with nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of tetrazole derivatives, including 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide, may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Another tetrazole derivative with similar biological activities.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: A compound with a tetrazole ring and a tetrahydroisoquinoline moiety.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: A tetrazole derivative with antitumor activity
Uniqueness
3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is unique due to its combination of a tetrazole ring, benzyl group, and cyclohexylpropanamide moiety. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C17H23N5OS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylpropanamide |
InChI |
InChI=1S/C17H23N5OS/c23-16(18-15-9-5-2-6-10-15)11-12-24-17-19-20-21-22(17)13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23) |
InChI Key |
FABQPODJANPXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NN=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


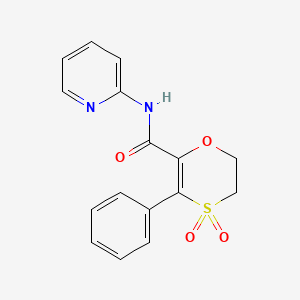
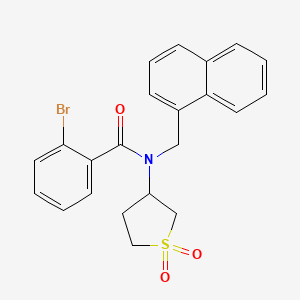
![3'-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12204797.png)
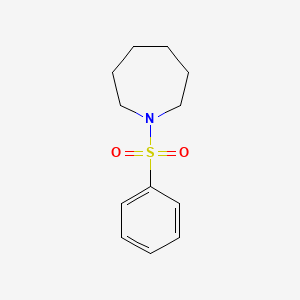
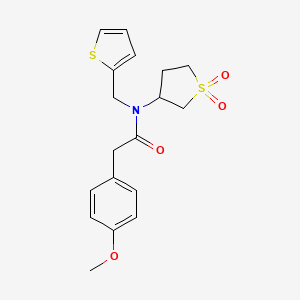
amine](/img/structure/B12204813.png)
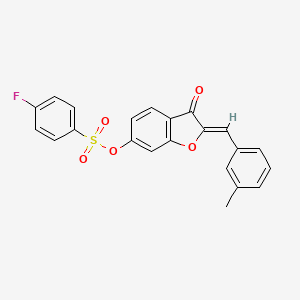
![14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one](/img/structure/B12204821.png)
![(4E)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/new.no-structure.jpg)
![1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12204841.png)
![3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione](/img/structure/B12204864.png)
![N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12204873.png)
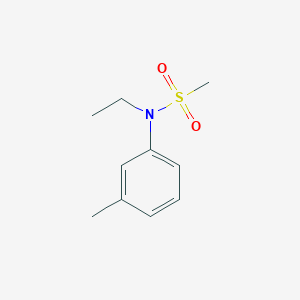
![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12204886.png)
